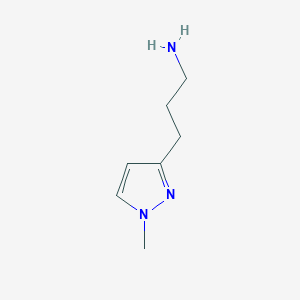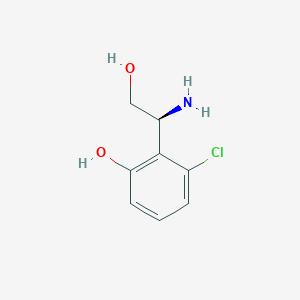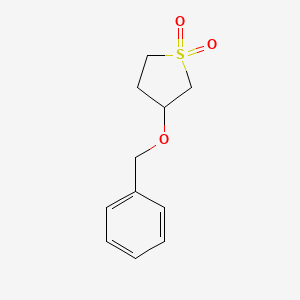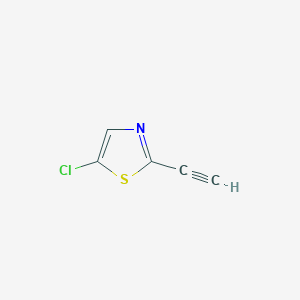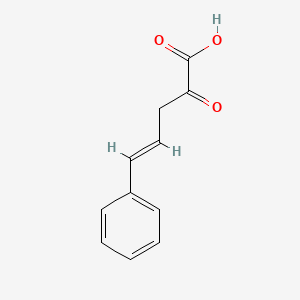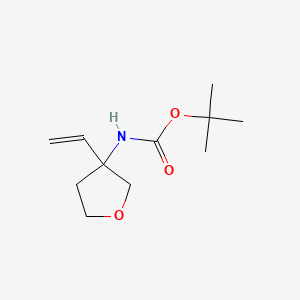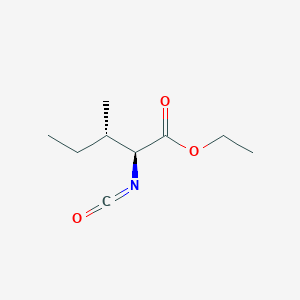
ethyl (2S,3S)-2-isocyanato-3-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-isocyanato-3-methylpentanoate typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by further chemical modifications . The process includes the use of hydrobromic acid in acetic acid, ethanol, and acetyl chloride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound . This method is environmentally friendly and suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diols using reagents like osmium tetroxide.
Reduction: It can be reduced to form alcohols using alcohol dehydrogenases.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Osmium tetroxide in the presence of N-methylmorpholine-N-oxide.
Reduction: Alcohol dehydrogenases under mild conditions.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of ureas and carbamates.
科学的研究の応用
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: Investigated for its potential in drug development due to its unique stereochemistry.
Industry: Utilized in the production of polymers and coatings.
作用機序
The mechanism of action of ethyl (2S,3S)-2-isocyanato-3-methylpentanoate involves its interaction with nucleophiles, leading to the formation of stable products such as ureas and carbamates . The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate can be compared with other chiral isocyanates and esters:
Ethyl (2S,3R)-2-isocyanato-3-methylpentanoate: Differing only in stereochemistry, this compound exhibits different reactivity and selectivity in chemical reactions.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of this compound, it undergoes similar types of reactions but with different outcomes due to the presence of the bromo group.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.
特性
CAS番号 |
64505-11-9 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl (2S,3S)-2-isocyanato-3-methylpentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-7(3)8(10-6-11)9(12)13-5-2/h7-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
FCJMECDENNXWEH-YUMQZZPRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N=C=O |
正規SMILES |
CCC(C)C(C(=O)OCC)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


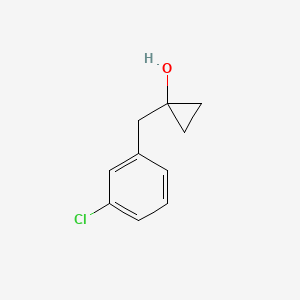
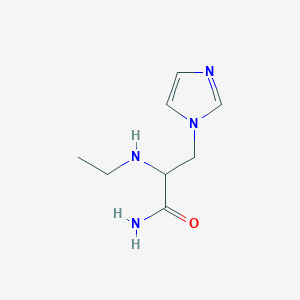
 ketone](/img/structure/B13618087.png)
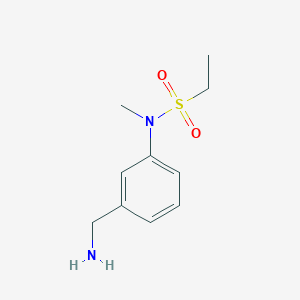
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

